1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride
Overview
Description
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a pyrrole ring
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent methylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:
1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-b]pyridine hydrochloride:
Biological Activity
1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a compound with significant biological activity. It belongs to the class of pyrrolopyridine derivatives, which have garnered attention for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Chemical Formula : C₈H₁₃ClN₂
- Molecular Weight : 172.66 g/mol
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine; hydrochloride
- PubChem CID : 71756231
Antitumor Activity
Research has indicated that pyrrolo[2,3-c]pyridine derivatives exhibit promising antitumor properties. For instance, studies have shown that modifications on the pyrrolopyridine scaffold can enhance antiproliferative activity against various cancer cell lines. In particular, compounds derived from this structure have been evaluated for their efficacy in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
Antiviral Activity
Pyrrolo[2,3-c]pyridine derivatives have also been investigated for their antiviral properties. In vitro studies demonstrated that certain derivatives can inhibit the replication of viruses such as HIV-1. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyridine ring significantly influence antiviral activity. For example, compounds with electron-withdrawing groups showed enhanced efficacy against viral replication .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Mannich bases derived from this compound exhibited moderate activity against bacterial strains such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolopyridine derivatives act by inhibiting key enzymes involved in cellular processes. For example, some compounds have been shown to inhibit kinases that play crucial roles in cancer cell signaling pathways.
- Modulation of Gene Expression : Certain derivatives can influence gene expression related to apoptosis and cell proliferation.
- Interaction with Receptors : These compounds may also interact with various receptors in the body, modulating physiological responses and contributing to their therapeutic effects.
Case Studies
Study | Findings |
---|---|
Study A (2021) | Demonstrated significant antiproliferative effects on human cancer cell lines with IC50 values <10 µM for selected derivatives. |
Study B (2020) | Reported antiviral activity against HIV-1 with EC50 values around 1.65 µM for the most potent derivative tested. |
Study C (2019) | Showed moderate antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL for various derivatives. |
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHDRDWPLJCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-48-2 | |
Record name | 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.